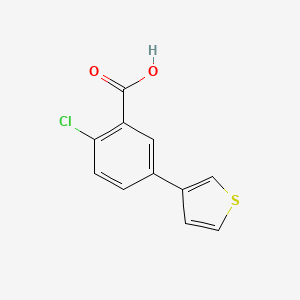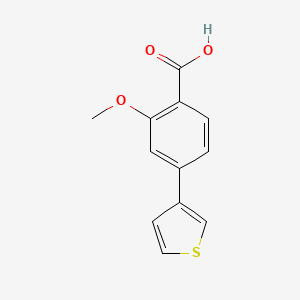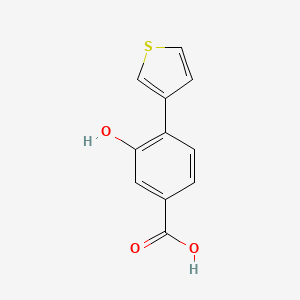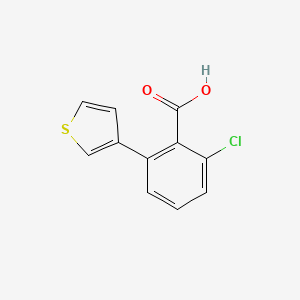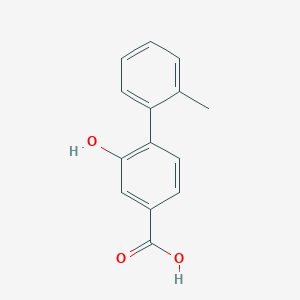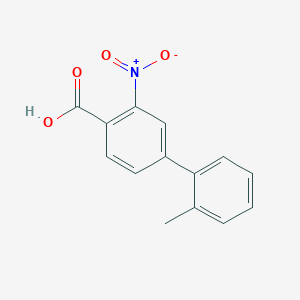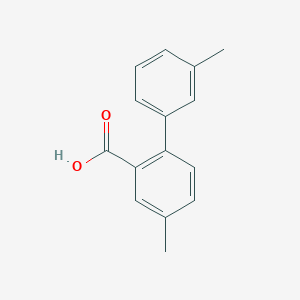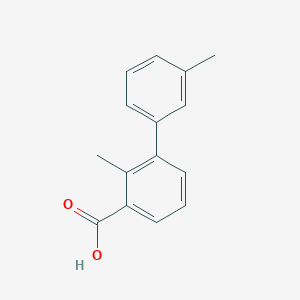
3-(3-Methylphenyl)-2-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)-2-methylbenzoic acid, or MMP-2-MB, is an aromatic carboxylic acid that has a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of about 92 °C and a boiling point of about 270 °C. MMP-2-MB is used in a variety of processes, from synthesis to lab experiments, and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
MMP-2-MB is used in a variety of scientific research applications, including drug development, organic synthesis, and nanomaterials research. In drug development, it is used to study the effects of various drugs on the body. In organic synthesis, it is used as a starting material for the synthesis of various organic compounds. In nanomaterials research, it is used as a building block for the development of nanomaterials.
Mechanism of Action
MMP-2-MB is known to interact with a number of enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are molecules that play a role in inflammation and allergic reactions.
Biochemical and Physiological Effects
MMP-2-MB has been studied extensively for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory and anti-allergic properties. It has been found to reduce inflammation in the lungs, reduce the production of inflammatory molecules, and reduce the production of leukotrienes. In addition, it has been found to have neuroprotective effects, as it can reduce the damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
MMP-2-MB has a number of advantages for lab experiments. It is easy to synthesize and is readily available in 95% pure form. In addition, it is relatively stable, making it suitable for long-term storage. However, it is important to note that MMP-2-MB can be toxic at high concentrations, and it is important to take proper safety precautions when working with it.
Future Directions
MMP-2-MB has a wide range of potential future applications. One potential application is its use as an anti-cancer agent. Studies have shown that it can reduce the growth of cancer cells and inhibit the spread of cancer. In addition, it has potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it has potential applications in the development of new drugs, as it can be used to modify existing drugs or create new drugs.
Synthesis Methods
MMP-2-MB is synthesized through a multi-step process. The first step involves the reaction of 3-methylphenol and 2-methylbenzoic anhydride to create a compound known as 3-(3-methylphenyl)-2-methylbenzoic anhydride. This compound is then reacted with sodium hydroxide to form MMP-2-MB. The reaction is carried out in an aqueous solution at a temperature of about 150 °C, and the final product is a 95% pure solution of MMP-2-MB.
properties
IUPAC Name |
2-methyl-3-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-6-12(9-10)13-7-4-8-14(11(13)2)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAPKTIRRKBEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688600 |
Source


|
| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-87-3 |
Source


|
| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


